molecular formula C17H13N3O2S3 B11539911 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11539911
M. Wt: 387.5 g/mol
InChI Key: SPKXVDBSXKNHFV-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a complex organic compound featuring two benzothiazole rings connected via a sulfanyl group and an acetamide linkage. Benzothiazoles are known for their diverse biological activities and are commonly found in pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Rings: The benzothiazole rings can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde or ketone under acidic conditions.

    Sulfanyl Linkage Formation: The sulfanyl group is introduced by reacting one of the benzothiazole rings with a thiol compound, such as thiourea, under basic conditions.

    Acetamide Linkage Formation: The final step involves the acylation of the sulfanyl-linked benzothiazole with an acetamide derivative, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole rings, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive benzothiazole moieties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzothiazole rings can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfanyl group may also participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

    6-Methoxybenzothiazole: Studied for its antimicrobial properties.

    N-Acetylbenzothiazole: Explored for its potential as a pharmaceutical intermediate.

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is unique due to its dual benzothiazole structure linked by a sulfanyl group and an acetamide linkage. This configuration provides a combination of properties from both benzothiazole rings, enhancing its biological activity and making it a versatile compound for various applications.

Properties

Molecular Formula

C17H13N3O2S3

Molecular Weight

387.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C17H13N3O2S3/c1-22-10-6-7-12-14(8-10)24-16(18-12)20-15(21)9-23-17-19-11-4-2-3-5-13(11)25-17/h2-8H,9H2,1H3,(H,18,20,21)

InChI Key

SPKXVDBSXKNHFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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